Cas no 1351641-51-4 (N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide)

N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide
- AKOS024537509
- SR-01000927003
- 1351641-51-4
- N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide
- N-(4-(4-benzylpiperidine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
- VU0536015-1
- SR-01000927003-1
- F6196-0287
-
- インチ: 1S/C20H23N3O3/c24-18(16-6-7-16)22-20-21-17(13-26-20)19(25)23-10-8-15(9-11-23)12-14-4-2-1-3-5-14/h1-5,13,15-16H,6-12H2,(H,21,22,24)
- InChIKey: MVUMRLCTVRHNTM-UHFFFAOYSA-N
- SMILES: O=C(C1CC1)NC1=NC(=CO1)C(N1CCC(CC2C=CC=CC=2)CC1)=O
計算された属性
- 精确分子量: 353.17394160g/mol
- 同位素质量: 353.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 508
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 75.4Ų
N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6196-0287-1mg |
N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
1351641-51-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6196-0287-2μmol |
N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
1351641-51-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6196-0287-10mg |
N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
1351641-51-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6196-0287-5μmol |
N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
1351641-51-4 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6196-0287-15mg |
N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
1351641-51-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6196-0287-2mg |
N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
1351641-51-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6196-0287-5mg |
N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
1351641-51-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6196-0287-3mg |
N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
1351641-51-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6196-0287-20mg |
N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
1351641-51-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6196-0287-20μmol |
N-[4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
1351641-51-4 | 20μmol |
$79.0 | 2023-09-09 |
N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide 関連文献
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
9. Book reviews
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamideに関する追加情報
Comprehensive Overview of N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide (CAS No. 1351641-51-4)
In the realm of organic chemistry and pharmaceutical research, N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide (CAS No. 1351641-51-4) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure featuring a benzylpiperidine moiety and a cyclopropanecarboxamide group, is often explored for its potential applications in drug discovery and development. Researchers are particularly intrigued by its unique oxazole ring, which is known to contribute to the compound's stability and bioactivity.
The synthesis of N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide involves multi-step organic reactions, including amide coupling and cyclization processes. These methods are widely discussed in academic circles, especially in the context of heterocyclic chemistry. The compound's CAS No. 1351641-51-4 serves as a critical identifier in chemical databases, facilitating its retrieval for further studies. Given the growing demand for novel small-molecule therapeutics, this compound has garnered attention for its potential role in targeting specific biological pathways.
One of the most frequently asked questions in online forums and academic discussions revolves around the pharmacological properties of N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide. While extensive clinical data may not yet be available, preliminary studies suggest its relevance in modulating enzyme activity or receptor interactions. This aligns with current trends in precision medicine, where researchers seek compounds with high selectivity and minimal off-target effects. The benzylpiperidine component, in particular, is often associated with central nervous system (CNS) drug design, making this compound a subject of interest for neurological applications.
From an industrial perspective, the scalability of synthesizing N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide is a topic of ongoing research. Optimizing reaction conditions to improve yield and purity is a key focus, especially for companies engaged in high-throughput screening. The compound's oxazole ring also makes it a candidate for catalysis studies, as this heterocycle is known to participate in various chemical transformations. Such applications are particularly relevant in the context of green chemistry, where efficient and sustainable synthetic routes are prioritized.
In summary, N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide (CAS No. 1351641-51-4) represents a fascinating area of study at the intersection of medicinal chemistry and organic synthesis. Its structural complexity and potential bioactivity make it a valuable subject for researchers aiming to address unmet medical needs or explore new chemical spaces. As the scientific community continues to uncover its properties, this compound is likely to remain a focal point in both academic and industrial research.
1351641-51-4 (N-4-(4-benzylpiperidine-1-carbonyl)-1,3-oxazol-2-ylcyclopropanecarboxamide) Related Products
- 79313-01-2(2-(Bromomethyl)-4,6-dimethylpyridine)
- 2411195-19-0(Quinazolin-7-yl sulfurofluoridate)
- 266309-22-2(4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)
- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)
- 355815-47-3((4-Fluoro-Benzyl)-(4-Methoxy-Benzyl)-Amine)
- 1805248-72-9(Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate)
- 1443341-68-1(2-(2-(2,3,4-Trifluorophenoxy)ethyl)-1,3-dioxane)
- 1396861-76-9(N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide)
- 1291855-89-4(methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)
- 1552684-26-0(5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid)




